molecular formula C7H6BrF3N2 B12344137 5-bromo-N-methyl-3-(trifluoromethyl)pyridin-2-amine CAS No. 1257431-68-7

5-bromo-N-methyl-3-(trifluoromethyl)pyridin-2-amine

Katalognummer: B12344137
CAS-Nummer: 1257431-68-7
Molekulargewicht: 255.03 g/mol
InChI-Schlüssel: KPIBKAFZXKJPPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-N-methyl-3-(trifluoromethyl)pyridin-2-amine is a heterocyclic compound with the molecular formula C6H4BrF3N2. It is a derivative of pyridine, characterized by the presence of bromine, methyl, and trifluoromethyl groups. This compound is used as a building block in organic synthesis and has applications in various scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-methyl-3-(trifluoromethyl)pyridin-2-amine typically involves the bromination of N-methyl-3-(trifluoromethyl)pyridin-2-amine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-bromo-N-methyl-3-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: N-oxides of the original compound.

    Reduction Reactions: Dehalogenated pyridines.

Wissenschaftliche Forschungsanwendungen

5-bromo-N-methyl-3-(trifluoromethyl)pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and materials science.

Wirkmechanismus

The mechanism of action of 5-bromo-N-methyl-3-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-bromo-N-methyl-3-(trifluoromethyl)pyridin-2-amine is unique due to the presence of the N-methyl group, which can influence its reactivity and binding properties. The combination of bromine and trifluoromethyl groups also imparts distinct electronic and steric characteristics, making it a valuable compound in various synthetic and research applications .

Eigenschaften

CAS-Nummer

1257431-68-7

Molekularformel

C7H6BrF3N2

Molekulargewicht

255.03 g/mol

IUPAC-Name

5-bromo-N-methyl-3-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C7H6BrF3N2/c1-12-6-5(7(9,10)11)2-4(8)3-13-6/h2-3H,1H3,(H,12,13)

InChI-Schlüssel

KPIBKAFZXKJPPX-UHFFFAOYSA-N

Kanonische SMILES

CNC1=C(C=C(C=N1)Br)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.